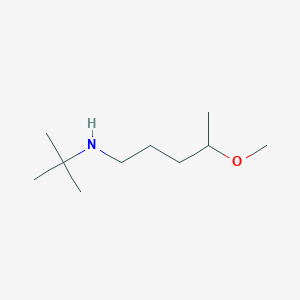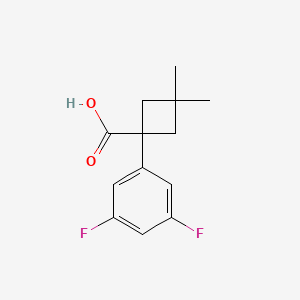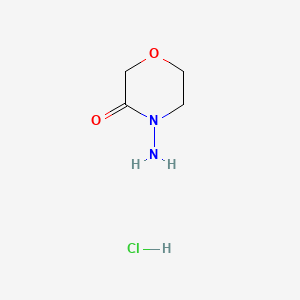
4-Aminomorpholin-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminomorpholin-3-one hydrochloride is a chemical compound with significant importance in various scientific fields. It is a derivative of morpholine, featuring both amine and ether functional groups. This compound is known for its applications in pharmaceuticals, particularly as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Aminomorpholin-3-one hydrochloride typically involves the following steps:
Reaction with 4-nitroaniline: The resulting 2-(2-chloroethoxy)acetic acid reacts with 4-nitroaniline in the presence of a phenylboronic acid catalyst.
Transformation: The intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure.
Hydrogenation: Finally, the 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to yield 4-Aminomorpholin-3-one.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of industrial-grade reagents and catalysts, along with stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Aminomorpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite or calcium hypochlorite as oxidizing agents.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted morpholine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-Aminomorpholin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminomorpholin-3-one hydrochloride involves its interaction with specific molecular targets. For instance, in the synthesis of rivaroxaban, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The compound’s amine group plays a crucial role in these reactions, facilitating the formation of key intermediates.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with similar functional groups but lacks the additional amine group.
4-(4-Nitrophenyl)morpholin-3-one: An intermediate in the synthesis of 4-Aminomorpholin-3-one hydrochloride.
Uniqueness
This compound is unique due to its dual functional groups (amine and ether), which make it highly versatile in chemical synthesis. Its ability to undergo various reactions and form stable intermediates sets it apart from simpler analogs like morpholine .
Properties
Molecular Formula |
C4H9ClN2O2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
4-aminomorpholin-3-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-6-1-2-8-3-4(6)7;/h1-3,5H2;1H |
InChI Key |
PYDLNKPNZVGCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid](/img/structure/B13491395.png)
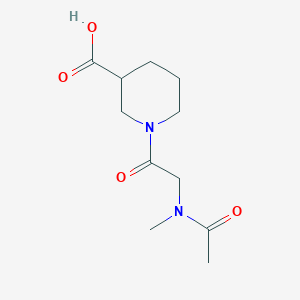
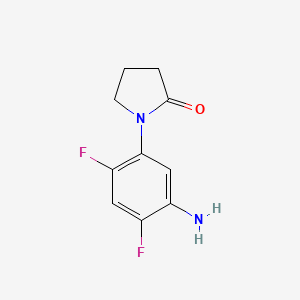
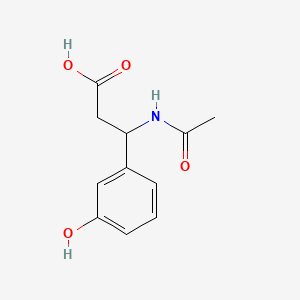
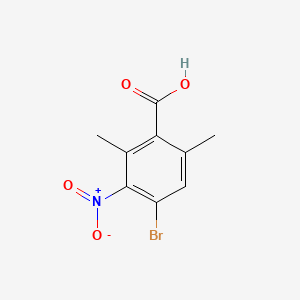
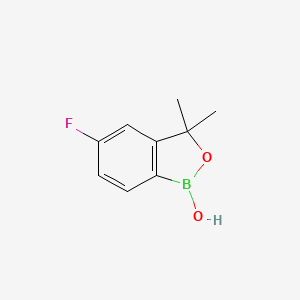
![N-[2-(1H-indol-3-yl)ethyl]hydroxylamine hydrochloride](/img/structure/B13491422.png)
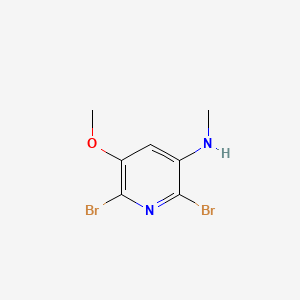
![5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylic acid](/img/structure/B13491424.png)
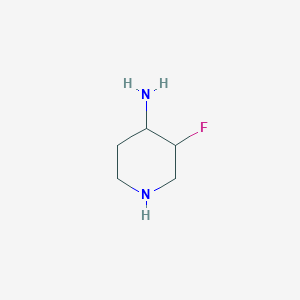
![{2-[(2-Methoxyethyl)(methyl)amino]ethyl}(methyl)amine](/img/structure/B13491431.png)
